Chaetoviridin A

Übersicht

Beschreibung

Chaetoviridin A is a secondary metabolite produced by the fungus Chaetomium globosum. It belongs to the class of azaphilone antibiotics and is known for its potent antifungal properties. This compound has been found to inhibit the growth of various pathogenic fungi, including Verticillium dahliae, which causes Verticillium wilt in crops such as cotton .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chaetoviridin A is primarily obtained through the fermentation of Chaetomium globosum. The biosynthesis involves a highly reducing polyketide synthase (PKS) and an acyltransferase, which work together to form the pyranoquinone core of the compound . The fermentation process typically involves culturing the fungus in a nutrient-rich medium under controlled conditions to maximize the yield of this compound.

Industrial Production Methods: Industrial production of this compound follows similar fermentation techniques but on a larger scale. The process involves optimizing the growth conditions, such as temperature, pH, and nutrient availability, to enhance the production of the compound. After fermentation, the compound is extracted and purified using techniques like solvent extraction, chromatography, and crystallization .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Chaetoviridin A durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren, um ihre Bioaktivität zu verbessern oder ihre chemischen Eigenschaften zu untersuchen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden, um this compound zu oxidieren, was zur Bildung verschiedener Derivate führt.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden, um die Verbindung zu reduzieren, wodurch ihre funktionellen Gruppen verändert werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Chaetoviridin-Derivate mit veränderten biologischen Aktivitäten. Diese Derivate werden häufig auf ihre verbesserte antifungale oder antibakterielle Wirkung untersucht .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

1. Efficacy Against Plant Pathogens:

Chaetoviridin A exhibits potent antifungal activity against various plant pathogenic fungi. Notably, studies have shown that treatment with this compound at a concentration of 62.5 μg/mL can suppress the development of rice blast (Magnaporthe grisea) and wheat leaf rust (Puccinia recondita) by over 80% . Additionally, it has demonstrated moderate control over tomato late blight, achieving a 50% reduction at a concentration of 125 μg/mL .

2. Mechanism of Action:

The antifungal mechanism involves inducing cell necrosis and mycelial deformation in pathogens such as Verticillium dahliae, which causes cotton Verticillium wilt. This compound enhances the plant's defense response by increasing the production of reactive oxygen species and inhibiting the germination of microsclerotia . This suggests that this compound not only acts directly on pathogens but also boosts the host plant's immunity.

Biosynthesis Insights

1. Genetic Characterization:

Recent studies have identified and characterized the gene cluster responsible for the biosynthesis of this compound in Chaetomium globosum. This involves a highly reducing polyketide synthase that collaborates with a non-reducing polyketide synthase to form the azaphilone structure characteristic of Chaetoviridins . The identification of these biosynthetic pathways is crucial for understanding how to optimize production and potentially engineer strains for enhanced yield.

2. In Vitro Synthesis:

In vitro reconstitution experiments have confirmed that this compound can be synthesized from specific intermediates using targeted enzymes from the caz gene cluster . This provides a framework for synthetic biology approaches to produce this compound more efficiently.

Emerging Applications

1. Antiviral Potential:

Recent research has explored the potential of this compound as an antiviral agent, particularly against SARS-CoV-2. Molecular docking studies have indicated that certain derivatives of Chaetoviridin exhibit strong binding affinity to the viral protease, suggesting potential as therapeutic agents against COVID-19 . The docking scores for these compounds were significantly lower than those of known inhibitors, indicating their potential efficacy .

2. Broader Bioactivity Spectrum:

Beyond antifungal and antiviral properties, this compound has been recognized for its cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy . Its diverse bioactivities include antimicrobial, antioxidant, and enzyme inhibitory effects, which could lead to its application in multiple therapeutic areas.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Antifungal Activity | Effective against Magnaporthe grisea, Puccinia recondita, and Verticillium dahliae |

| Mechanism | Induces cell necrosis, enhances plant defense response through reactive oxygen species production |

| Biosynthesis | Characterized gene cluster; involves highly reducing polyketide synthase |

| Antiviral Potential | Strong binding affinity to SARS-CoV-2 protease; promising candidate for COVID-19 therapy |

| Cytotoxic Effects | Potential applications in cancer therapy |

Wirkmechanismus

Chaetoviridin A exerts its antifungal effects by inhibiting the spore germination and mycelial growth of pathogenic fungi. The compound disrupts various metabolic pathways, including linolenic acid metabolism, alpha-linolenic acid metabolism, and purine metabolism, which are crucial for fungal growth and development . Additionally, this compound induces the production of reactive oxygen species and nitrous oxide, leading to cell necrosis and mycelial deformation .

Vergleich Mit ähnlichen Verbindungen

Chaetoviridin A ist eng verwandt mit anderen Azaphilon-Verbindungen wie Chaetoviridin E und Chaetomugilin D. Diese Verbindungen besitzen einen ähnlichen Pyranoquinon-Kern, unterscheiden sich jedoch in ihren Substituenten und ihrer Bioaktivität . Im Vergleich zu seinen Analogen weist this compound einzigartige antifungale Eigenschaften und ein breiteres Wirkungsspektrum gegen verschiedene Pflanzenpathogene auf .

Ähnliche Verbindungen:

- Chaetoviridin E

- Chaetomugilin D

- Chaetoglobosin R

- Chaetoglobosin T

This compound zeichnet sich durch seine starke antifungale Aktivität und seine potenziellen Anwendungen in der Landwirtschaft und Medizin aus. Seine einzigartige chemische Struktur und Bioaktivität machen es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung.

Biologische Aktivität

Chaetoviridin A is a notable fungal metabolite primarily isolated from Chaetomium globosum, a species recognized for its diverse biological activities. This compound has garnered attention for its antifungal properties, particularly against plant pathogens, and has been studied for its potential applications in agriculture and medicine.

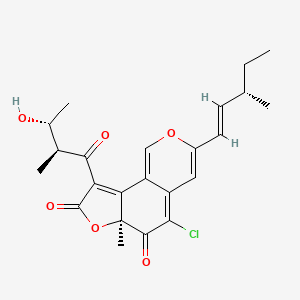

Chemical Structure and Properties

This compound belongs to the class of compounds known as chaetoviridins, which are characterized by their unique bicyclic pyranoquinone core. The structural features of this compound include:

- Molecular Formula : C₁₄H₁₃ClO₄

- Molecular Weight : 284.7 g/mol

- Chemical Structure : The compound features a chlorine atom and a branched pentenyl chain, contributing to its biological activities.

Efficacy Against Plant Pathogens

Research has demonstrated that this compound exhibits significant antifungal activity against various plant pathogenic fungi. Key findings include:

- In Vitro and In Vivo Studies : this compound was found to be more effective than its analogue, chaetoviridin B, in inhibiting the growth of pathogens such as Magnaporthe grisea (rice blast) and Puccinia recondita (wheat leaf rust) .

- Concentration-Dependent Effects : At a concentration of 62.5 μg/mL, this compound suppressed the development of rice blast and wheat leaf rust by over 80%. Additionally, at 125 μg/mL, it demonstrated a 50% control rate against tomato late blight .

- Impact on Cotton Verticillium Wilt : this compound has also shown high activity against Verticillium dahliae, the pathogen responsible for cotton verticillium wilt. It caused cell necrosis and mycelial deformation in treated cultures .

The antifungal mechanism of this compound is believed to involve disruption of fungal cell integrity through several pathways:

- Cell Wall Synthesis Inhibition : It interferes with the synthesis of critical components of the fungal cell wall.

- Protein Synthesis Disruption : The compound may also affect protein synthesis, leading to impaired growth and viability of fungal cells .

Molecular Docking Studies

Recent studies have employed molecular docking techniques to predict the binding affinity of this compound to key fungal enzymes. These studies suggest that this compound can effectively bind to target sites within fungal cells, enhancing its potential as an antifungal agent.

Binding Affinity Data

| Compound | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| This compound | Fungal Enzyme X | -7.944 |

| Reference Inhibitor | Fungal Enzyme X | -5.377 |

The negative binding energy indicates a strong interaction between this compound and the target enzyme, suggesting its potential effectiveness in inhibiting fungal growth .

Case Studies

- Rice Blast Control : In field trials, this compound was applied to rice crops affected by Magnaporthe grisea. Results indicated a significant reduction in disease severity compared to untreated controls.

- Cotton Production : Trials conducted on cotton plants demonstrated that treatments with this compound reduced symptoms of verticillium wilt significantly, leading to improved yield outcomes.

Eigenschaften

IUPAC Name |

(6aS)-5-chloro-9-[(2S,3R)-3-hydroxy-2-methylbutanoyl]-6a-methyl-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClO6/c1-6-11(2)7-8-14-9-15-16(10-29-14)18-17(20(26)12(3)13(4)25)22(28)30-23(18,5)21(27)19(15)24/h7-13,25H,6H2,1-5H3/b8-7+/t11-,12-,13+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSQVPGTQUYLEQ-CCBHEJLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(C)C(C)O)C2=CO1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3(C(=C(C(=O)O3)C(=O)[C@@H](C)[C@@H](C)O)C2=CO1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893270 | |

| Record name | Chaetoviridin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308671-17-1, 128252-98-2 | |

| Record name | (6aS)-5-Chloro-9-[(2S,3R)-3-hydroxy-2-methyl-1-oxobutyl]-6a-methyl-3-[(1E,3S)-3-methyl-1-penten-1-yl]-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1308671-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chaetoviridin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128252982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chaetoviridin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.